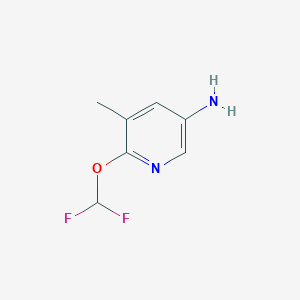

6-(Difluoromethoxy)-5-methylpyridin-3-amine

Description

6-(Difluoromethoxy)-5-methylpyridin-3-amine is a pyridine derivative characterized by a difluoromethoxy (-OCHF₂) substituent at the 6-position, a methyl (-CH₃) group at the 5-position, and an amine (-NH₂) group at the 3-position. This compound is structurally analogous to other substituted pyridin-3-amine derivatives but distinguishes itself through the electron-withdrawing and lipophilic difluoromethoxy group. Such fluorinated substituents are often employed in medicinal chemistry to modulate pharmacokinetic properties, including metabolic stability and membrane permeability .

Properties

IUPAC Name |

6-(difluoromethoxy)-5-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-4-2-5(10)3-11-6(4)12-7(8)9/h2-3,7H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXIERRWCUAURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803198-99-3 | |

| Record name | 6-(difluoromethoxy)-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation reaction, which involves the use of difluoromethylation reagents to introduce the CF₂H group into the pyridine ring . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The choice of reagents and reaction conditions is crucial to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to changes in the compound’s oxidation state.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly modify the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction’s outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyridine ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a critical building block in the synthesis of more complex fluorinated organic molecules. The difluoromethoxy group allows for diverse functionalization reactions, facilitating the development of novel compounds with tailored properties. For instance, it can be utilized in the synthesis of agrochemicals and pharmaceuticals where fluorination plays a crucial role in enhancing biological activity and stability.

Fluorinated Compound Development

Research indicates that compounds containing difluoromethoxy groups exhibit distinct chemical properties compared to their non-fluorinated counterparts. This has led to increased interest in utilizing 6-(Difluoromethoxy)-5-methylpyridin-3-amine in the design of new materials and chemicals with improved performance characteristics.

Biological Research

Enzyme Mechanisms and Protein-Ligand Interactions

The compound's ability to interact with various biological targets makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions. Its structure can enhance binding affinity to specific proteins, thereby modulating biological pathways. Such interactions are critical for understanding disease mechanisms and developing targeted therapies .

Pharmacological Potential

In medicinal chemistry, 6-(Difluoromethoxy)-5-methylpyridin-3-amine is being explored as a potential pharmacophore for drug design. Its unique properties may lead to the development of new therapeutic agents with enhanced efficacy and safety profiles. The difluoromethoxy group can improve drug-like characteristics such as solubility and permeability, which are essential for effective drug delivery .

Industrial Applications

Agrochemicals Production

The compound is also utilized in the production of agrochemicals, where its stability and reactivity contribute to the development of effective pesticides and herbicides. The incorporation of fluorinated groups is known to enhance the biological activity of agrochemical agents, making them more effective against pests while potentially reducing environmental impact.

Case Studies

-

Fluorinated Agrochemicals Development

A study demonstrated that 6-(Difluoromethoxy)-5-methylpyridin-3-amine derivatives exhibited significant insecticidal activity against Mythimna separata at concentrations lower than traditional pesticides. This suggests potential for developing safer agricultural products that maintain effectiveness against pests while minimizing ecological risks . -

Anticancer Research

In another investigation, derivatives of this compound were tested for anticancer properties against various cell lines (PC3, K562). While results indicated moderate activity compared to established chemotherapeutics like doxorubicin, they highlight the potential for further optimization of these compounds as anticancer agents .

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy group can enhance its binding affinity to target proteins, potentially leading to inhibition or activation of specific biological pathways . This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Key Properties of 6-(Difluoromethoxy)-5-methylpyridin-3-amine and Analogous Compounds

Substituent Effects and Functional Implications

Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group in 6-(Difluoromethoxy)-5-methylpyridin-3-amine increases electron withdrawal compared to the methoxy group in 6-Methoxy-5-methylpyridin-3-amine. This reduces the basicity of the amine group and enhances oxidative stability, making it less prone to metabolic degradation .

Positional Isomerism :

- Shifting the methyl group from the 5-position (as in the target compound) to the 4-position (6-Methoxy-4-methylpyridin-3-amine) alters steric interactions and electronic density, which may impact intermolecular interactions in biological systems .

Biological Activity

6-(Difluoromethoxy)-5-methylpyridin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The difluoromethoxy group enhances the compound's pharmacological properties, making it a subject of various studies aimed at understanding its mechanism of action and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-(Difluoromethoxy)-5-methylpyridin-3-amine can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 174.15 g/mol

- CAS Number : 317810-73-4

The difluoromethoxy group contributes to the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of 6-(Difluoromethoxy)-5-methylpyridin-3-amine is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with difluoromethoxy substitutions often exhibit enhanced potency due to improved binding affinity and metabolic stability compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

A structure-activity relationship study has shown that the introduction of a difluoromethoxy group significantly increases the potency of pyridine derivatives against various biological targets. For instance, compounds with similar structures have demonstrated improved activity in inhibiting phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 6-(Difluoromethoxy)-5-methylpyridin-3-amine and related compounds:

Case Studies

- Phosphodiesterase Inhibition : A study focused on the SAR of difluoromethoxy pyridine derivatives demonstrated that these compounds exhibited significant inhibition of phosphodiesterase enzymes, which are involved in inflammatory processes. The introduction of the difluoromethoxy group resulted in a 2 to 14-fold increase in potency compared to methoxy-substituted analogs .

- Antiviral Activity : Another investigation explored the antiviral properties of similar compounds against SARS-CoV-2 protease, revealing promising results where certain derivatives exhibited low nanomolar activity, indicating potential for therapeutic development against viral infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Difluoromethoxy)-5-methylpyridin-3-amine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling. For example, difluoromethoxy groups can be introduced via copper-mediated cross-coupling of pyridine precursors with difluoromethylating agents under inert atmospheres (e.g., N₂). Reaction temperature (80–120°C) and solvent choice (DMF or THF) critically affect regioselectivity. Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F/¹H NMR analysis .

Q. How can researchers characterize the structural stability of 6-(Difluoromethoxy)-5-methylpyridin-3-amine under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C for 24–72 hours. Degradation products are monitored via LC-MS, while thermal stability is assessed using TGA/DSC (heating rate: 10°C/min under N₂). NMR (e.g., ¹H and ¹⁹F) tracks structural integrity. Data interpretation requires correlation with Arrhenius kinetics to predict shelf-life .

Q. What spectroscopic techniques are most effective for confirming the identity of 6-(Difluoromethoxy)-5-methylpyridin-3-amine?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3 ppm). ¹⁹F NMR detects the difluoromethoxy moiety (δ -80 to -85 ppm). IR spectroscopy verifies C-F stretches (1000–1100 cm⁻¹). Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) enhances accuracy .

Advanced Research Questions

Q. How can reaction pathways for 6-(Difluoromethoxy)-5-methylpyridin-3-amine be optimized to minimize byproducts in multi-step syntheses?

- Methodological Answer : Advanced optimization employs Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent polarity). For example, a Box-Behnken design can model interactions between Pd catalyst concentration (0.5–2 mol%), ligand type (Xantphos vs. BINAP), and reaction time (12–24 h). Response surface methodology identifies Pareto-optimal conditions. Byproduct formation is quantified via GC-MS, and mechanistic insights are gained through Hammett plots or kinetic isotope effects .

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

- Methodological Answer : Discrepancies arise from approximations in DFT methods (e.g., solvent effects, dispersion corrections). Mitigation involves:

- Re-running calculations with explicit solvent models (e.g., COSMO-RS).

- Validating transition-state geometries via IRC (Intrinsic Reaction Coordinate) analysis.

- Experimental validation through kinetic studies (e.g., Eyring plots to compare activation parameters).

- Collaborative use of in-situ FTIR or Raman spectroscopy to monitor intermediate formation .

Q. How can 6-(Difluoromethoxy)-5-methylpyridin-3-amine be functionalized for applications in drug discovery, and what analytical workflows validate these modifications?

- Methodological Answer : Late-stage functionalization leverages C-H activation (e.g., Pd-catalyzed coupling at the 5-methyl position) or photoredox-mediated amination. Post-functionalization, HRMS and 2D NMR (COSY, HSQC) confirm regiochemistry. Biological activity is screened via SPR (surface plasmon resonance) for target binding and ADMET assays (e.g., microsomal stability). Data integration with cheminformatics tools (e.g., Schrödinger Suite) prioritizes lead compounds .

Q. What catalytic systems enhance the enantioselective synthesis of derivatives of 6-(Difluoromethoxy)-5-methylpyridin-3-amine?

- Methodological Answer : Chiral phosphine ligands (e.g., Josiphos) or organocatalysts (e.g., Cinchona alkaloids) enable asymmetric induction. Screening in flow reactors improves enantiomeric excess (ee) by varying residence time and mixing efficiency. ee is quantified via chiral HPLC (Chiralpak IA column) or circular dichroism. Mechanistic studies use EPR to detect radical intermediates or in-situ XAS (X-ray absorption spectroscopy) to monitor catalyst structure .

Data Analysis and Experimental Design

Q. How should researchers design controlled experiments to assess the compound’s role in catalytic cycles or supramolecular assemblies?

- Methodological Answer : For catalytic studies, use isotopically labeled substrates (e.g., ¹³C-pyridine) to track turnover via NMR or MS. Control experiments exclude the catalyst or use scavengers (e.g., TEMPO for radicals). For supramolecular studies, ITC (isothermal titration calorimetry) quantifies binding constants, while SAXS/WAXS characterizes assembly morphology. Statistical rigor is ensured via ANOVA for triplicate trials .

Q. What statistical methods are critical for interpreting variability in biological assay data involving this compound?

- Methodological Answer : Dose-response curves (IC₅₀/EC₅₀) are fitted using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Outliers are identified via Grubbs’ test. For high-throughput screens, Z’-factor analysis assesses assay robustness. Machine learning (e.g., random forest in Python/R) identifies structure-activity relationships (SAR) from multi-parametric datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.